3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with pyridine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.
Methylation of the pyrimidine ring: This final step involves the methylation of the pyrimidine ring using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Piperazine derivatives: A class of compounds with various biological activities.
Uniqueness
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific combination of pyridazine, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-4-9-20-18(21-14)25-12-10-24(11-13-25)17-3-2-16(22-23-17)15-5-7-19-8-6-15/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHOFQQUVKUWQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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